Methyl 3-acetyl-5-(2-furoylamino)benzoate
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Overview
Description
Methyl 3-acetyl-5-(2-furoylamino)benzoate is a chemical compound with the molecular formula C15H13NO5 and a molecular weight of 287.275 g/mol . This compound is known for its unique structure, which includes a furoylamino group attached to a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The preparation of Methyl 3-acetyl-5-(2-furoylamino)benzoate typically involves synthetic organic chemistry techniques. One common method includes the reaction of 3-acetyl-5-amino benzoic acid with furoyl chloride in the presence of a base such as pyridine. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield this compound . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 3-acetyl-5-(2-furoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Methyl 3-acetyl-5-(2-furoylamino)benzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 3-acetyl-5-(2-furoylamino)benzoate involves its interaction with specific molecular targets. The furoylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Methyl 3-acetyl-5-(2-furoylamino)benzoate can be compared with other similar compounds, such as:
Methyl 3-(2-furoylamino)benzoate: Lacks the acetyl group, which may affect its reactivity and biological activity.
Ethyl 3-acetyl-5-(2-furoylamino)benzoate: Similar structure but with an ethyl ester instead of a methyl ester, potentially influencing its solubility and reactivity.
Methyl 3-acetyl-5-(2-thienylamino)benzoate: Contains a thienyl group instead of a furoyl group, which may alter its chemical and biological properties
Properties
Molecular Formula |
C15H13NO5 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
methyl 3-acetyl-5-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C15H13NO5/c1-9(17)10-6-11(15(19)20-2)8-12(7-10)16-14(18)13-4-3-5-21-13/h3-8H,1-2H3,(H,16,18) |
InChI Key |
YJSZLHACRQHPOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)OC |
Origin of Product |
United States |
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